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Compound of Interest

Compound Name: Azido-PEG5-amine

Cat. No.: B1666434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and drug development, the ability to selectively and

efficiently link different molecular entities is paramount. Azido-PEG5-amine has emerged as a

critical tool, offering a versatile and powerful platform for creating complex biomolecular

architectures. This heterobifunctional linker, featuring a terminal azide group and a primary

amine separated by a five-unit polyethylene glycol (PEG) spacer, provides researchers with

orthogonal reactive handles for a two-step conjugation strategy. This guide delves into the core

functionalities of Azido-PEG5-amine, its applications, and detailed protocols for its use.

Core Concepts: Deconstructing Azido-PEG5-amine
At its core, Azido-PEG5-amine is a molecule designed for elegant and precise molecular

engineering. Its structure can be broken down into three key components:

The Azide Group (-N₃): This functional group is the cornerstone of "click chemistry," a set of

reactions known for their high efficiency, selectivity, and biocompatibility. The azide group

readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-

Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage

with alkyne-containing molecules.[1][2]

The Primary Amine Group (-NH₂): This group provides a classic and robust method for

conjugation. It readily reacts with carboxylic acids (in the presence of activators like EDC),

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1666434?utm_src=pdf-interest
https://www.benchchem.com/product/b1666434?utm_src=pdf-body
https://www.benchchem.com/product/b1666434?utm_src=pdf-body
https://www.benchchem.com/product/b1666434?utm_src=pdf-body
https://www.benchchem.com/product/b1666434?utm_src=pdf-body
https://www.medchemexpress.com/azido-peg5-amine.html
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Mechanism_and_Application_of_Azido_PEG5_Boc_in_Click_Chemistry_Reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


activated esters (such as NHS esters), and other carbonyl compounds to form stable amide

bonds.[3][4]

The PEG5 Spacer (-(CH₂CH₂O)₅-): The five-unit polyethylene glycol linker imparts several

advantageous properties. Its hydrophilic nature enhances the solubility of the molecule and

its conjugates in aqueous media, which is crucial for biological applications.[4] The PEG

spacer also provides flexibility and reduces steric hindrance, facilitating the interaction of the

conjugated molecules. Furthermore, PEGylation is a well-established strategy to improve the

pharmacokinetic properties of therapeutic molecules by increasing their stability and

reducing immunogenicity.[5]

Quantitative Data Summary
For researchers, having access to precise physicochemical properties is essential for

experimental design and reproducibility. The following table summarizes the key quantitative

data for Azido-PEG5-amine.

Property Value Reference(s)

Chemical Formula C₁₂H₂₆N₄O₅ [3][6]

Molecular Weight 306.4 g/mol [3][4][7]

CAS Number 516493-93-9 [3][6]

Purity Typically ≥95% or ≥98% [3][7][8]

Physical Form Colorless to light-colored oil [6]

Solubility
Soluble in Water, DMSO,

DCM, DMF
[3]

Storage Condition
-20°C, protected from light and

moisture
[3][9]

Key Applications and Reaction Pathways
The unique bifunctional nature of Azido-PEG5-amine makes it a versatile linker in a multitude

of applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis

Targeting Chimeras (PROTACs), and the functionalization of nanoparticles and surfaces.[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://broadpharm.com/product/bp-20590
https://www.cd-bioparticles.net/p/4016/azido-peg5-amine
https://www.cd-bioparticles.net/p/4016/azido-peg5-amine
https://broadpharm.com/blog/pegylation-and-pegylation-reagents
https://www.benchchem.com/product/b1666434?utm_src=pdf-body
https://broadpharm.com/product/bp-20590
https://conju-probe.com/product/azido-peg5-amine/
https://broadpharm.com/product/bp-20590
https://www.cd-bioparticles.net/p/4016/azido-peg5-amine
https://www.fishersci.com/shop/products/azido-peg5-amine-1g/NC1147046
https://broadpharm.com/product/bp-20590
https://conju-probe.com/product/azido-peg5-amine/
https://broadpharm.com/product/bp-20590
https://www.fishersci.com/shop/products/azido-peg5-amine-1g/NC1147046
https://www.xinyanbm.com/product/20621.html
https://conju-probe.com/product/azido-peg5-amine/
https://broadpharm.com/product/bp-20590
https://broadpharm.com/product/bp-20590
https://axispharm.com/product/azido-peg5-amine/
https://www.benchchem.com/product/b1666434?utm_src=pdf-body
https://axispharm.com/product/azido-peg5-amine/
https://www.medchemexpress.com/azido-peg5-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, Azido-PEG5-amine can be used to link a cytotoxic payload to an

antibody. The amine group can be reacted with an activated payload, and the azide group can

then be "clicked" onto an alkyne-modified antibody.
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Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis
Azido-PEG5-amine is an ideal linker for synthesizing PROTACs, which are molecules

designed to induce the degradation of specific target proteins.[1] The linker connects a ligand

that binds to the target protein with a ligand for an E3 ubiquitin ligase.
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Step 1: Amide Coupling

Step 2: Click Chemistry
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General workflow for PROTAC synthesis.

Detailed Experimental Protocols
The following are generalized protocols for common applications of Azido-PEG5-amine.

Researchers should optimize reaction conditions for their specific molecules.

Protocol 1: Conjugation of Azido-PEG5-amine to a
Carboxylic Acid-Containing Molecule
This protocol describes the formation of a stable amide bond between the amine group of the

linker and a carboxyl group.

Materials:

Molecule with a carboxylic acid group

Azido-PEG5-amine

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Purification system (e.g., HPLC, column chromatography)

Procedure:

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in anhydrous

DMF or DMSO. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction

mixture at room temperature for 30-60 minutes to form the NHS ester.

Conjugation: In a separate tube, dissolve Azido-PEG5-amine in the reaction buffer. Add the

activated NHS ester solution to the Azido-PEG5-amine solution. A 2-5 fold molar excess of

the activated molecule to the linker is a common starting point.

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at

4°C with gentle stirring.

Purification: Purify the resulting Azido-PEG5-conjugate using an appropriate method such as

reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials

and byproducts.

Characterization: Confirm the identity and purity of the final product by techniques such as

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol details the "click" reaction between an azide-functionalized molecule (e.g., the

product from Protocol 1) and an alkyne-containing molecule.

Materials:

Azide-functionalized molecule
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Alkyne-functionalized molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-

butanol)

Purification system (e.g., HPLC, SEC)

Procedure:

Reagent Preparation: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium

ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).

Reaction Setup: In a reaction vessel, dissolve the azide- and alkyne-functionalized

molecules in the chosen reaction solvent. A slight molar excess (1.1-1.5 equivalents) of one

reactant can be used to drive the reaction to completion.

Initiation of Reaction: Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

Then, add CuSO₄ to a final concentration of 0.1-1 mM. Finally, initiate the reaction by adding

sodium ascorbate to a final concentration of 1-10 mM.

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be

monitored by TLC, LC-MS, or HPLC.

Purification: Once the reaction is complete, purify the triazole-linked conjugate using a

suitable method like reverse-phase HPLC or size-exclusion chromatography (SEC).

Characterization: Verify the final product by mass spectrometry and other relevant analytical

techniques.
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Step-by-step logical flow of the CuAAC protocol.
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Conclusion
Azido-PEG5-amine stands out as a highly valuable tool for researchers in chemistry, biology,

and medicine. Its well-defined structure, combining the specific reactivity of the azide group for

click chemistry with the robust chemistry of the amine group, all connected by a solubilizing

PEG spacer, enables the precise and efficient construction of complex molecular conjugates.

From targeted therapeutics like ADCs and PROTACs to advanced functional materials, the

applications of this bifunctional linker are vast and continue to expand, empowering the next

wave of scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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